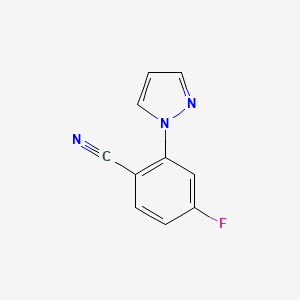

4-Fluoro-2-pyrazol-1-yl-benzonitrile

Description

Properties

Molecular Formula |

C10H6FN3 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

4-fluoro-2-pyrazol-1-ylbenzonitrile |

InChI |

InChI=1S/C10H6FN3/c11-9-3-2-8(7-12)10(6-9)14-5-1-4-13-14/h1-6H |

InChI Key |

ULRMPZVCQGGMCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)F)C#N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including 4-Fluoro-2-pyrazol-1-yl-benzonitrile, exhibit significant antimicrobial properties. A study synthesized a series of pyrazoline derivatives and evaluated their antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds displayed enhanced efficacy compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Androgen Receptor Modulation

This compound has been explored as a selective androgen receptor modulator (SARM). Compounds with similar structures have shown promise in treating androgen-dependent conditions such as prostate cancer. The introduction of the pyrazole moiety enhances the binding affinity to androgen receptors, making these compounds suitable candidates for further development in cancer therapeutics .

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to inhibit specific kinases presents opportunities for its use in treating kinase-related diseases .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazoline derivatives based on the structure of this compound. The derivatives were tested for their antimicrobial activity using the disc diffusion method against various microbial strains. The findings revealed that certain derivatives exhibited higher antibacterial activity than standard antibiotics like streptomycin, highlighting their potential for clinical application in treating resistant infections .

Case Study 2: Androgen Receptor Antagonism

In another investigation, a library of aryl pyrazol-1-yl-propanamides was developed as selective androgen receptor degraders. Compounds similar to this compound were found to effectively degrade androgen receptors and inhibit their function in vitro and in vivo. This research underscores the compound's potential utility in developing treatments for prostate cancer and other disorders linked to androgen receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-2-pyrazol-1-yl-benzonitrile with three analogues, focusing on structural variations, physicochemical properties, and functional implications.

4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-fluorobenzonitrile (Compound 9b)

- Structural Differences :

- A methylene (-CH2-) linker connects the pyrazole and benzonitrile moieties.

- Pyrazole substituents: 3,5-dimethyl and 4-nitro groups.

- Steric hindrance from methyl groups may reduce binding affinity in biological targets compared to the parent compound.

- Synthesis : Prepared via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with 4-(bromomethyl)-2-fluorobenzonitrile .

4-(3-Iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile

- Structural Differences :

- Trifluoromethyl (-CF3) replaces the fluorine at the 4-position of the benzonitrile.

- Iodo substituent at the pyrazole’s 3-position.

- The iodo group offers a site for further functionalization (e.g., cross-coupling reactions).

- Synthesis : Derived from 4-fluoro-2-(trifluoromethyl)benzonitrile via substitution with iodopyrazole .

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzenitrile

- Structural Differences: Pyrazole substituents: 5-amino, 4-(4-fluorophenyl), and 3-pyridinyl groups.

- Functional Implications: The amino group improves aqueous solubility and hydrogen-bonding capacity, favoring interactions with biological targets. Pyridinyl and fluorophenyl moieties introduce π-stacking and hydrophobic interactions, relevant to kinase inhibition .

Data Table: Key Structural and Hypothetical Properties

Q & A

Q. What synthetic methodologies are employed for preparing 4-Fluoro-2-pyrazol-1-yl-benzonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions . For pyrazole introduction, the Mannich reaction is effective:

- Mannich Reaction : Reacting pyrazole derivatives with halogenated benzonitriles under basic conditions (e.g., K₂CO₃) at 80–120°C .

- Cyclocondensation : Pyrazole rings can form via condensation of hydrazines with β-diketones or α,β-unsaturated ketones .

- Optimization : Catalyst selection (e.g., Pd(PPh₃)₄ for coupling) and solvent systems (DMF or THF) are critical for yield improvement. Protect nitrile groups during multi-step syntheses to avoid side reactions .

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and spatial arrangement. Use SHELXL for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and DEPT-135 for carbon typing .

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and pyrazole (N–H bend ~1500 cm⁻¹) groups .

- Thermal Analysis : TGA/DTA assesses decomposition profiles (e.g., 5% weight loss at ~200°C) .

Q. What methods ensure purity assessment in academic research?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .

- Melting Point Analysis : Compare experimental values (e.g., 123–124°C) with literature data to detect impurities .

- Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How is crystal structure refinement performed using SHELX software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors. Collect data to 0.8 Å resolution .

- Refinement in SHELXL :

| Parameter | Value (Example) | Reference |

|---|---|---|

| R factor | 0.038 | |

| wR factor | 0.103 | |

| Data/Parameter Ratio | 12.5 |

- Apply anisotropic displacement parameters for non-H atoms. Use TWIN/BASF commands for twinned crystals .

Q. What computational approaches model the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing) .

- Molecular Dynamics : Simulate solvent effects (e.g., in DMSO) using AMBER force fields .

Q. How to resolve contradictions between experimental and computational data?

- Methodological Answer :

- Re-evaluate Assumptions : Confirm protonation states or solvent effects in DFT calculations .

- Cross-Validate Techniques : Compare XRD bond lengths with DFT-optimized structures; deviations >0.05 Å suggest modeling errors .

- Check Crystal Packing : Use Mercury software to identify intermolecular forces (e.g., π-π stacking) that may distort experimental geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.